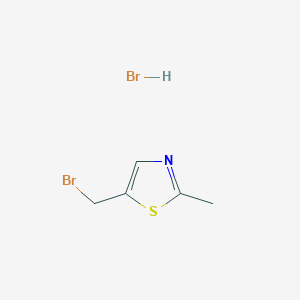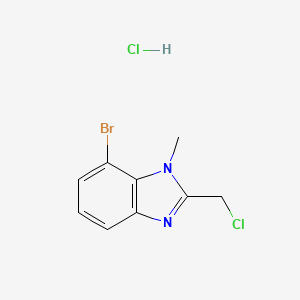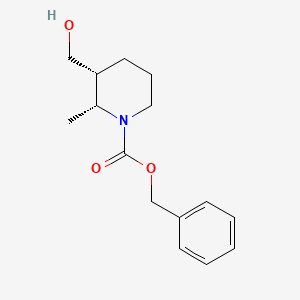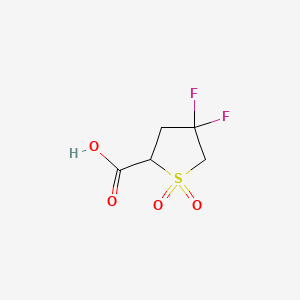
4,4-Difluoro-decahydroquinoline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Difluoro-decahydroquinoline hydrochloride is a chemical compound with the molecular formula C9H16ClF2N It is a derivative of decahydroquinoline, where two hydrogen atoms are replaced by fluorine atoms at the 4th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoro-decahydroquinoline hydrochloride typically involves the fluorination of decahydroquinoline. One common method is the reaction of decahydroquinoline with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The final product is purified through crystallization or chromatography to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
4,4-Difluoro-decahydroquinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it back to decahydroquinoline.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3).
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Decahydroquinoline.
Substitution: Various substituted decahydroquinoline derivatives.
Applications De Recherche Scientifique
4,4-Difluoro-decahydroquinoline hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4,4-Difluoro-decahydroquinoline hydrochloride involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. This interaction can inhibit or modulate the activity of these targets, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4-Difluoropiperidine hydrochloride
- 4,4-Difluoropyrrolidine hydrochloride
- 4,4-Difluoroazetidine hydrochloride
Uniqueness
4,4-Difluoro-decahydroquinoline hydrochloride is unique due to its specific structure, which combines the stability of decahydroquinoline with the reactivity of fluorine atoms. This makes it a valuable compound for various applications, particularly in the synthesis of pharmaceuticals and advanced materials.
Propriétés
Numéro CAS |
2919961-71-8 |
|---|---|
Formule moléculaire |
C9H16ClF2N |
Poids moléculaire |
211.68 g/mol |
Nom IUPAC |
4,4-difluoro-2,3,4a,5,6,7,8,8a-octahydro-1H-quinoline;hydrochloride |
InChI |
InChI=1S/C9H15F2N.ClH/c10-9(11)5-6-12-8-4-2-1-3-7(8)9;/h7-8,12H,1-6H2;1H |
Clé InChI |
JNVUMQUTOGHMNI-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2C(C1)C(CCN2)(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Rac-[(1s,4s)-4-aminocyclohexyl]methanesulfonyl fluoride hydrochloride](/img/structure/B13468957.png)

![rac-(1R,5R)-4,4-difluorobicyclo[3.1.0]hexan-1-amine hydrochloride](/img/structure/B13468961.png)
![[5-(3-Tert-butylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride](/img/structure/B13468966.png)
![[4-(Methoxymethyl)oxan-4-yl]methanethiol](/img/structure/B13468973.png)
![1-[4-(Cyclohexyloxy)-3-fluorophenyl]ethan-1-amine hydrochloride](/img/structure/B13468978.png)
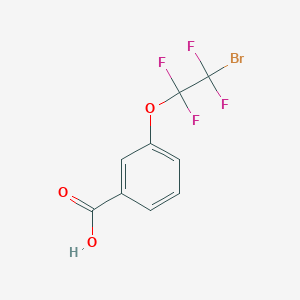
![(1R)-1-[4-(pyrimidin-5-yl)phenyl]ethan-1-amine dihydrochloride](/img/structure/B13468989.png)

